molecular formula C13H10ClNO2 B11958684 2-Chlorophenyl phenylcarbamate CAS No. 16400-07-0

2-Chlorophenyl phenylcarbamate

Cat. No.: B11958684
CAS No.: 16400-07-0
M. Wt: 247.67 g/mol
InChI Key: LWZQUJXOWUUZQW-UHFFFAOYSA-N
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Description

2-Chlorophenyl phenylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a chlorophenyl group and a phenylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorophenyl phenylcarbamate typically involves the reaction of 2-chlorophenol with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-Chlorophenol+Phenyl isocyanate2-Chlorophenyl phenylcarbamate\text{2-Chlorophenol} + \text{Phenyl isocyanate} \rightarrow \text{this compound} 2-Chlorophenol+Phenyl isocyanate→2-Chlorophenyl phenylcarbamate

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions: 2-Chlorophenyl phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenation or nitration reactions can be carried out using appropriate reagents under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl carbamate derivatives, while substitution reactions can produce various substituted phenylcarbamates.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chlorophenyl phenylcarbamate involves its interaction with specific molecular targets. For instance, it can disrupt microtubule organization in plant cells, leading to the formation of multipolar spindles during mitosis . This disruption is achieved by interfering with the cohesion of microtubule minus ends, which are essential for proper spindle formation.

Comparison with Similar Compounds

    Phenylcarbamate: Similar in structure but lacks the chlorophenyl group.

    2-Chlorophenyl carbamate: Contains the chlorophenyl group but differs in the carbamate structure.

Uniqueness: 2-Chlorophenyl phenylcarbamate is unique due to the presence of both the chlorophenyl and phenylcarbamate groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactions that are not observed in other similar compounds.

Biological Activity

2-Chlorophenyl phenylcarbamate (CPC) is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities. This article explores the biological activity of CPC, focusing on its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom on the ortho position of the phenyl ring attached to a carbamate group. Its chemical formula is C13_{13}H10_{10}ClNO2_2, and it has a molecular weight of approximately 251.68 g/mol . The structural features of CPC are crucial for its biological interactions, as they influence its reactivity and binding affinity to various biological targets.

The biological activity of CPC primarily stems from its ability to interact with specific enzymes and receptors. The carbamate moiety can form hydrogen bonds, which may lead to inhibition or activation of enzymatic pathways. Notably, studies have indicated that CPC may act as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation in the nervous system. This inhibition can lead to increased levels of acetylcholine, potentially enhancing synaptic transmission.

MechanismDescription
Enzyme Inhibition Inhibits acetylcholinesterase, increasing acetylcholine levels.
Receptor Interaction Binds to specific receptors, modulating their activity.
Redox Activity Participates in redox reactions due to the presence of the chlorine atom.

Biological Activity and Applications

CPC has been investigated for various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Its structural similarity to other carbamate derivatives allows for diverse applications in drug design and development.

Antimicrobial Activity

Research has shown that CPC exhibits significant antimicrobial properties against various bacterial strains. For instance, studies indicate that CPC can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Case Studies

  • Inhibition of Acetylcholinesterase : A study demonstrated that CPC effectively inhibited AChE activity in vitro, suggesting its potential use in treating conditions like Alzheimer's disease where cholinergic signaling is impaired.
  • Antimicrobial Efficacy : In a comparative study against common pathogens, CPC showed a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an alternative treatment option .

Research Findings

Recent research has focused on synthesizing derivatives of CPC to enhance its biological activity. Modifications such as varying the substituents on the phenyl rings have been explored to improve potency and selectivity against specific targets.

Table 2: Comparison of Biological Activities

CompoundActivity TypeIC50/MIC Values
This compound AChE Inhibition150 nM
CPC Derivative A Antimicrobial32 µg/mL
CPC Derivative B AnticancerIC50 = 50 µM

Properties

CAS No.

16400-07-0

Molecular Formula

C13H10ClNO2

Molecular Weight

247.67 g/mol

IUPAC Name

(2-chlorophenyl) N-phenylcarbamate

InChI

InChI=1S/C13H10ClNO2/c14-11-8-4-5-9-12(11)17-13(16)15-10-6-2-1-3-7-10/h1-9H,(H,15,16)

InChI Key

LWZQUJXOWUUZQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2Cl

Origin of Product

United States

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